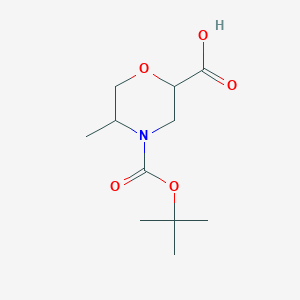
4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid is a chemical compound that features a morpholine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid typically involves the protection of the amine group in the morpholine ring with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acidic reagents like trifluoroacetic acid or hydrochloric acid in methanol are commonly used for deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group yields the free amine, which can then be further functionalized .
科学的研究の応用
4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid involves the selective protection and deprotection of functional groups. The tert-butoxycarbonyl group is stable under basic conditions but can be cleaved under acidic conditions. This allows for the selective modification of the molecule in multi-step synthesis processes .
類似化合物との比較
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds also feature the tert-butoxycarbonyl group and are used in peptide synthesis.
tert-Butoxycarbonyl-protected peptides: Similar to the amino acids, these peptides have the tert-butoxycarbonyl group protecting the amine functionalities.
Uniqueness
4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical properties and reactivity compared to other tert-butoxycarbonyl-protected compounds .
生物活性
4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid, commonly referred to as Boc-5-Me-Morpholine-2-carboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a tert-butoxycarbonyl (Boc) group and a methyl group, contributing to its stability and reactivity. The general structure can be represented as follows:
where the specific values for x, y, z, and a depend on the detailed molecular formula derived from the compound's structure.
The biological activity of Boc-5-Me-Morpholine-2-carboxylic acid is primarily attributed to its interaction with various biological targets. The Boc group enhances solubility and stability, while the morpholine moiety can facilitate binding to enzymes or receptors.
Key Mechanisms:
- Enzyme Inhibition: Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and bacterial infections.
- Receptor Modulation: The compound may also interact with various receptors, altering their activity and influencing cellular signaling pathways.
Biological Activity Overview
The biological activities of Boc-5-Me-Morpholine-2-carboxylic acid can be categorized into several areas:
-
Antimicrobial Activity:
- Research indicates that derivatives of this compound exhibit antimicrobial properties against various strains of bacteria, including multidrug-resistant organisms.
- Case Study: A study demonstrated that compounds similar to Boc-5-Me-Morpholine-2-carboxylic acid displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties:
- Neuroprotective Effects:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of Boc-5-Me-Morpholine-2-carboxylic acid. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Removal of Boc group | Decreased solubility and stability |
| Variation in alkyl substituents | Altered enzyme binding affinity |
| Introduction of functional groups | Enhanced receptor interaction |
These modifications highlight the importance of structural elements in determining the biological efficacy of the compound.
Research Findings and Data Tables
Several studies have quantitatively assessed the biological activity of Boc-5-Me-Morpholine-2-carboxylic acid. Below are summarized findings from key research articles:
Table 1: Summary of Biological Activities
特性
分子式 |
C11H19NO5 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC名 |
5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-7-6-16-8(9(13)14)5-12(7)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) |
InChIキー |
MTVXSGMUDRWQHZ-UHFFFAOYSA-N |
正規SMILES |
CC1COC(CN1C(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















